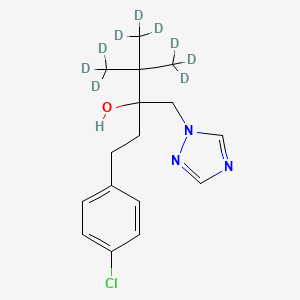

Tebuconazole-d9

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339966 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-83-6 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246818-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Deuterated Tebuconazole as an Analytical Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated tebuconazole as an internal standard for the quantitative analysis of tebuconazole. Tebuconazole, a broad-spectrum triazole fungicide, is widely used in agriculture, leading to its potential presence in various environmental and biological matrices. Accurate quantification of tebuconazole residues is crucial for regulatory compliance, environmental monitoring, and human health risk assessment. The use of a stable isotope-labeled internal standard, such as deuterated tebuconazole, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based analytical methods.

The Role and Advantages of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] Deuterated internal standards are chemically identical to their non-deuterated counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[3] This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute with the analyte, providing the most accurate correction for analytical variability.[1]

Synthesis of Deuterated Tebuconazole

The commercial synthesis of tebuconazole typically involves a multi-step process starting from p-chlorobenzaldehyde and pinacolone.[2][4] These precursors undergo condensation, hydrogenation, and epoxidation to form an intermediate, 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide.[2] This epoxide is then reacted with 1,2,4-triazole to yield tebuconazole.[2][3]

For the synthesis of deuterated tebuconazole, specifically Tebuconazole-d9, the deuterium atoms are introduced in the tert-butyl moiety.[5] This is likely achieved by using a deuterated version of pinacolone (pinacolone-d9) as a starting material in the synthesis pathway.

Mechanism of Action of Tebuconazole

Tebuconazole's fungicidal activity stems from its ability to inhibit the enzyme sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[6][7] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane fluidity and integrity. By inhibiting its synthesis, tebuconazole disrupts the fungal cell membrane, leading to cell death.[6]

Analytical Methodology for Tebuconazole Quantification

The use of deuterated tebuconazole as an internal standard is most prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and selectivity for the detection and quantification of tebuconazole in complex matrices.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest. The choice of extraction method depends on the sample matrix.

-

Soil: Microwave-assisted extraction with a mixture of methanol and water (7:3 v/v) is an effective method.[1]

-

Plant Materials (e.g., Oranges, Loquat, Sugarcane): Extraction with a mixture of acetone and water (3:1 v/v) or acetonitrile and water is commonly employed.[8][9][10] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be utilized.[11][12]

-

Water: Solid-phase extraction (SPE) is a common technique for pre-concentrating tebuconazole from water samples.[13][14]

-

Animal Tissues: Bead-beating-assisted matrix solid-phase dispersion (MSPD) has been successfully used for the extraction of tebuconazole from animal tissues.[13][14]

Experimental Protocol: LC-MS/MS Analysis of Tebuconazole in Soil

This protocol provides a general workflow for the analysis of tebuconazole in soil using deuterated tebuconazole as an internal standard.

-

Sample Extraction:

-

Weigh 10 g of homogenized soil into a microwave extraction vessel.

-

Add 30 mL of a 7:3 (v/v) methanol:water solution.

-

Microwave the sample according to the instrument's specifications.

-

Allow the sample to cool and then filter the extract.

-

-

Internal Standard Spiking:

-

Transfer a known volume of the filtered extract to a vial.

-

Add a precise amount of deuterated tebuconazole (e.g., this compound) solution of a known concentration.

-

-

Sample Cleanup (if necessary):

-

For cleaner samples, the extract can be directly diluted and injected.

-

For more complex soil matrices, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge may be required.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the final extract onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Data Presentation

The following tables summarize key quantitative data for the analysis of tebuconazole using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters for Tebuconazole and its Deuterated Analogues

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tebuconazole | 308.2 | 70.1 | Optimized experimentally |

| Tebuconazole | 308.2 | 125.0 | Optimized experimentally |

| Tebuconazole-d6 | 314.2 | 72.1 | Optimized experimentally |

| Tebuconazole-¹⁵N₃ | 311.2 | 73.1 | Optimized experimentally |

| Tebuconazole-¹⁵N₃ | 313.1 | 75.0 | Optimized experimentally |

Note: Collision energies are instrument-dependent and require optimization.[1][9][14][15]

Table 2: Typical Analytical Performance Data

| Matrix | Method | LOQ | Recoveries (%) | Reference |

| Soil | LC-MS/MS | 10.0 ng/g | Not Specified | [1] |

| Orange | LC-MS/MS | 0.01 mg/kg | 80 - 118 | [8] |

| Water | LC-MS/MS | 3.89 pg/mL | 80.6 - 99.7 | [13] |

| Animal Tissue | LC-MS/MS | 0.63 pg/mg | 68.1 - 109 | [13] |

| Loquat | HPLC-MS/MS | Not Specified | 87 - 98 | [10] |

| Sugarcane | HPLC-MS/MS | Not Specified | 87 - 98 | [10] |

Conclusion

Deuterated tebuconazole serves as an indispensable tool for the accurate and precise quantification of tebuconazole residues in a variety of complex matrices. Its use in conjunction with advanced analytical techniques like LC-MS/MS allows for low detection limits and reliable data, which is essential for ensuring food safety, monitoring environmental contamination, and conducting toxicological studies. The methodologies outlined in this guide provide a solid foundation for researchers and analytical scientists working with this important fungicide.

References

- 1. epa.gov [epa.gov]

- 2. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]

- 3. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. fao.org [fao.org]

- 10. Residue analysis and dietary risk assessment of tebuconazole in loquat and sugarcane after open-field application in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

Tebuconazole-d9: A Technical Guide for Researchers

An in-depth guide to the properties, analytical applications, and experimental protocols for Tebuconazole-d9, a crucial internal standard in residue analysis.

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development and analytical chemistry. This compound is the deuterated analogue of Tebuconazole, a broad-spectrum triazole fungicide. Its primary application is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Tebuconazole residues in various matrices.

Core Compound Information

| Parameter | Value | Reference(s) |

| CAS Number | 1246818-83-6 | [1][2] |

| Molecular Formula | C₁₆H₁₃D₉ClN₃O | [1][2] |

Quantification of Tebuconazole in Environmental Matrices

This compound is instrumental in the precise analysis of Tebuconazole in environmental samples such as soil and water. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Analysis in Soil

This protocol is based on the validated method for determining Tebuconazole residues in soil using LC-MS/MS.

1. Sample Preparation and Extraction

-

Weigh 20 g of the soil sample into a suitable container.

-

Extract the sample using a microwave extractor with a 7:3 (v/v) mixture of methanol and water.

-

After extraction, allow the solution to cool.

-

Fortify the extract with an internal standard solution of this compound.

-

Transfer approximately 1.5 ml of the extract into a 2 ml HPLC vial.

-

Centrifuge the vial for 10 minutes at 3500 rpm to pellet fine soil particulates.

-

Take a 1 ml aliquot of the supernatant and dilute it with 1 ml of a 7:3 (v/v) methanol/water mixture.

-

The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: Shimadzu HPLC system or equivalent.

-

Mass Spectrometer: Applied Biosystems API 5500 mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary: Method Validation in Soil

| Parameter | Value |

| Limit of Quantitation (LOQ) | 10.0 ng/g (ppb) |

| Calibration Range | 0.00 to 200 ppb |

| Correlation Coefficient (r²) | >0.99 |

Experimental Protocol: Analysis in Water

This protocol details the analysis of Tebuconazole in drinking and surface water.

1. Sample Preparation

-

Take an aliquot of the water sample.

-

Amend the sample with formic acid.

-

Add the this compound internal standard.

-

Inject the sample directly into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: Agilent 1200 HPLC with a Sciex® Triple Quad™ 4000 mass spectrometer or equivalent.

-

Column: Phenomenex® Luna® C18(2)-HST (50 x 2 mm, 2.5 µm particle size).

-

Column Temperature: 40°C.

-

Injection Volume: 50.0 µL.

-

MS System Temperature: 450°C.

-

MRM Transitions:

-

Tebuconazole: m/z 308.2 → 70.0 (quantifier), m/z 308.2 → 125.0 (qualifier)

-

This compound (as Tebuconazole-¹⁵N₃): m/z 313.1 → 75.0

-

Quantitative Data Summary: Method Validation in Water

| Parameter | Value |

| Limit of Quantitation (LOQ) | 0.05 ng/mL |

| Limit of Detection (LOD) | 0.025 ng/mL |

| Recovery at LOQ | 84.4 - 110% |

| Recovery at 10x LOQ | 96.0 - 103% |

Quantification of Tebuconazole in Biological Matrices

The accurate determination of Tebuconazole residues in biological tissues is critical for toxicology studies and food safety assessments. This compound serves as a reliable internal standard in these applications.

Experimental Protocol: Analysis in Animal Tissue (Pigs)

1. Sample Preparation and Extraction

-

Homogenize 2 g of tissue or 2 mL of blood with 10 mL of distilled water for 10 minutes.

-

Add 20 mL of acetonitrile and 5 g of sodium chloride.

-

Stir the mixture for 10 seconds and then shake for 60 minutes.

-

Centrifuge the extract at 2,200 x g for 5 minutes.

-

Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Instrumentation

-

System: QTRAP 4500 LC-MS/MS system (SCIEX) or equivalent.

Quantitative Data Summary: Method Validation in Porcine Tissue

| Parameter | Value |

| Limit of Quantitation (LOQ) | < 0.02 mg/kg |

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Tebuconazole using this compound as an internal standard.

References

- 1. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Stability and Storage of Tebuconazole-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tebuconazole-d9, a deuterated internal standard crucial for the accurate quantification of the fungicide Tebuconazole. Understanding the stability profile of this compound is paramount for ensuring the integrity and reliability of analytical data in research and drug development.

Core Stability and Storage Recommendations

This compound is a stable isotopically labeled compound. The primary factor influencing its long-term stability is appropriate storage.

Summary of Storage and Stability Data:

| Parameter | Condition | Duration | Source |

| Long-Term Storage (Solid) | -20°C | ≥ 4 years | [1] |

| Shipping | Room temperature (continental US) | Varies | [1] |

| Tebuconazole (non-deuterated) Powder Storage | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| Tebuconazole (non-deuterated) in Solvent | -80°C | 2 years | [2] |

| -20°C | 1 year | [2] |

Certificates of Analysis for Tebuconazole (non-deuterated) indicate a limited shelf life, with the expiry date provided on the label[3]. For this compound, a purity of >95% (HPLC) has been reported[4].

Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its non-deuterated counterpart, Tebuconazole. The primary degradation pathways for Tebuconazole include photodegradation, thermal degradation, and microbial degradation.

Key Degradation Considerations:

-

Photodegradation: Tebuconazole is stable to photolysis in pure water under sterile conditions[5]. However, it can undergo indirect photochemical degradation in the presence of other substances[6].

-

Thermal Degradation: When heated to decomposition, Tebuconazole emits toxic vapors of hydrogen chloride and nitrogen oxides[5].

-

Hydrolytic Stability: Tebuconazole is stable to hydrolysis in pure water under sterile conditions[5].

-

Soil Degradation: In soil, the degradation of Tebuconazole enantiomers can be enantioselective, with the S-(+)-enantiomer degrading faster than the R-(-)-enantiomer in both aerobic and anaerobic conditions[7].

It is important to note that deuterated compounds, such as this compound, are generally more stable than their non-deuterated counterparts due to the kinetic isotope effect. However, the potential for deuterium-hydrogen exchange should be considered, especially under certain analytical conditions or in specific matrices.

Experimental Protocols

General Stability Testing Workflow:

The following diagram illustrates a typical workflow for assessing the stability of an analytical standard like this compound.

Caption: A generalized workflow for conducting stability studies on this compound.

Methodology for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid and Base Hydrolysis: Treat aliquots of the stock solution with hydrochloric acid and sodium hydroxide at elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with hydrogen peroxide at room temperature for a specified time.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined duration. A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid standard and a solution to dry heat (e.g., 105°C) for a set period.

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating analytical method, such as HPLC with UV or MS detection.

-

Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Logical Relationships in Stability Assessment

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a highly stable internal standard when stored under the recommended conditions of -20°C in its solid form. While specific degradation pathways for the deuterated form are not extensively documented, understanding the degradation of non-deuterated Tebuconazole provides a strong basis for handling and storage protocols. For critical applications, it is advisable to perform in-house stability assessments under the specific experimental conditions to ensure the highest accuracy and reliability of analytical results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 戊唑醇 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 1246818-83-6 | LGC Standards [lgcstandards.com]

- 5. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Enantioselectivity in tebuconazole and myclobutanil non-target toxicity and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tebuconazole-d9 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Tebuconazole-d9 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for the quantification of Tebuconazole.

Introduction to this compound

This compound is the deuterated form of Tebuconazole, a triazole fungicide widely used in agriculture. In analytical chemistry, this compound serves as an essential internal standard for accurate quantification of Tebuconazole residues in environmental and biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1][2] Its physical and chemical properties are nearly identical to those of Tebuconazole, with the primary distinction being the increased molecular weight due to the deuterium labeling.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for the preparation of stock solutions, calibration standards, and for understanding its behavior in various analytical and biological systems.

Qualitative Solubility:

Published data indicates that this compound is qualitatively described as soluble in the following organic solvents:

Quantitative Solubility Data:

The following table summarizes the quantitative solubility of Tebuconazole in a range of organic solvents.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | > 200[4] |

| Ethyl Acetate | > 250[4] |

| Isopropanol | 100 - 200[4] |

| Toluene | 50 - 100[4] |

| n-Hexane | 2 - 5[4] |

| n-Heptane | 0.69[4] |

Note: This data is for the non-deuterated Tebuconazole and should be considered as a strong proxy for the solubility of this compound.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound in an organic solvent is the isothermal saturation method followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Organic solvent of interest (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is achieved.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into an autosampler vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Visualizations

Mechanism of Action: Inhibition of Sterol Biosynthesis

Tebuconazole, and by extension this compound, functions as a fungicide by inhibiting the enzyme 14α-demethylase.[1][2] This enzyme is a critical component of the fungal sterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of fungal cell membranes. The inhibition of this pathway disrupts the integrity of the cell membrane, leading to fungal cell death.

Caption: Mechanism of Tebuconazole's fungicidal action via inhibition of 14α-demethylase.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.

Caption: A generalized experimental workflow for determining the solubility of a chemical compound.

References

A Technical Guide to Commercially Available Tebuconazole-d9 Standards for Researchers and Drug Development Professionals

Introduction: Tebuconazole, a triazole fungicide, is widely used in agriculture to protect crops from fungal diseases. Its prevalence necessitates accurate monitoring in environmental and food samples to ensure regulatory compliance and assess potential toxicological risks. Tebuconazole-d9, a stable isotope-labeled internal standard, is an indispensable tool for the precise quantification of tebuconazole residues using mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of commercially available this compound standards, their applications, and detailed experimental protocols for their use.

Commercially Available this compound Standards

For researchers and analytical laboratories, sourcing high-purity this compound is critical for developing robust and reliable quantitative methods. Several reputable suppliers offer this standard in various formats and purities. The following table summarizes the key specifications of commercially available this compound standards.

| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Purity | Format |

| GlpBio | This compound | 1246818-83-6 | C₁₆H₁₃D₉ClN₃O | 316.9 | >99.00% | Not Specified | Neat Solid |

| Cayman Chemical | This compound | 1246818-83-6 | C₁₆H₁₃D₉ClN₃O | 316.9 | ≥99% deuterated forms (d₁-d₉) | Not Specified | Neat Solid |

| LGC Standards | This compound | 1246818-83-6 | C₁₆H₁₃D₉ClN₃O | 316.87 | >95% (HPLC) | Not Specified | Neat Solid |

| Sigma-Aldrich (PESTANAL®) | Tebuconazole-(tert-butyl-d9) | 1246818-83-6 | C₁₆D₉H₁₃ClN₃O | 316.87 | ≥98.0% (HPLC) | ≥97 atom % D | Neat Solid |

Experimental Protocols for Tebuconazole Analysis using this compound Internal Standard

The use of this compound as an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification. Below are detailed methodologies for the analysis of tebuconazole in different matrices using LC-MS/MS and GC-MS/MS.

General Workflow for Tebuconazole Analysis

The following diagram illustrates a typical workflow for the quantification of tebuconazole using this compound as an internal standard.

Caption: A generalized workflow for the analysis of tebuconazole using an internal standard.

Detailed Protocol for LC-MS/MS Analysis of Tebuconazole in Water

This protocol is adapted from established environmental monitoring methods.[1]

a. Reagents and Materials:

-

Tebuconazole analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Standard Solution Preparation:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tebuconazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile to prepare a series of calibration standards and a working internal standard solution.

c. Sample Preparation (Solid Phase Extraction - SPE):

-

Acidify the water sample (e.g., 100 mL) with formic acid.

-

Add a known amount of this compound working solution to the sample.

-

Condition an SPE cartridge with methanol followed by ultrapure water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

d. LC-MS/MS Parameters:

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., 5-95% B over 10 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tebuconazole: e.g., 308 > 70; this compound: e.g., 317 > 70 |

Detailed Protocol for GC-MS/MS Analysis of Tebuconazole in Food Matrices (e.g., Fruits, Vegetables)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

a. Reagents and Materials:

-

Tebuconazole analytical standard

-

This compound internal standard

-

Acetonitrile (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) for pigmented samples

b. Sample Preparation (QuEChERS):

-

Homogenize 10-15 g of the sample.

-

Add a known amount of this compound working solution.

-

Add 10 mL of acetonitrile and shake vigorously.

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake.

-

Centrifuge the sample.

-

Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE (d-SPE) cleanup.

-

Add the supernatant to a d-SPE tube containing PSA, C18, and MgSO₄ (and GCB if necessary).

-

Vortex and centrifuge.

-

The final supernatant is ready for GC-MS/MS analysis.

c. GC-MS/MS Parameters:

| Parameter | Condition |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector | Splitless, 280°C |

| Oven Program | Optimized for separation (e.g., start at 100°C, ramp to 300°C) |

| Carrier Gas | Helium, constant flow |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MRM Transitions | Specific transitions for tebuconazole and this compound |

Signaling Pathways and Logical Relationships

As this compound is a stable isotope-labeled analogue used for quantification, it does not have a distinct signaling pathway. Its utility lies in its chemical and physical similarity to the unlabeled tebuconazole, allowing it to mimic the behavior of the analyte during sample processing and analysis. The logical relationship is its function as an ideal internal standard. The mechanism of action of the parent compound, tebuconazole, involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for sterol biosynthesis in fungi.

The logical workflow for method development using this compound is depicted below.

Caption: A flowchart illustrating the logical steps in developing an analytical method for tebuconazole using this compound.

The commercial availability of high-purity this compound standards is fundamental for the accurate and reliable quantification of tebuconazole in diverse and complex matrices. This guide provides researchers, scientists, and drug development professionals with the necessary technical information to select an appropriate standard and implement robust analytical methodologies. The detailed experimental protocols for LC-MS/MS and GC-MS/MS, along with the illustrative workflows, serve as a practical resource for routine monitoring and research applications. The use of this compound as an internal standard is a critical component of best practices in analytical chemistry, ensuring data of the highest quality and integrity.

References

Methodological & Application

Application Note: Quantification of Tebuconazole in Soil Using Isotope Dilution LC-MS/MS with Tebuconazole-d9

Introduction

Tebuconazole is a widely utilized triazole fungicide for the control of fungal diseases in various crops.[1][2] Its persistence in soil necessitates accurate and sensitive monitoring to assess environmental fate and ensure regulatory compliance. This application note details a robust and validated method for the quantification of tebuconazole in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Tebuconazole-d9. The use of this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3] This method is based on the validated Bayer CropScience analytical method HW-001-S09-01.[4][5]

Experimental Protocols

1. Materials and Reagents

-

Tebuconazole (analytical standard, purity >99%)

-

This compound (internal standard, purity >99%)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Soil samples

2. Standard Solution Preparation

-

Tebuconazole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of tebuconazole in acetonitrile to prepare a stock solution.

-

This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the tebuconazole stock solution with a mixture of methanol and water (70:30, v/v) to prepare a series of calibration standards.[6] The typical calibration range is 0.0 to 200 ng/mL.[4]

-

Internal Standard Spiking Solution (1.0 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a working solution for spiking.[6]

3. Sample Preparation and Extraction

This protocol utilizes a microwave-assisted extraction method for efficient recovery of tebuconazole from soil matrices.[6]

-

Weigh 20 g of a homogenized soil sample into a Teflon pressure vessel.[4]

-

For recovery experiments, fortify the sample with a known amount of tebuconazole standard solution at this stage.

-

Add a mixture of methanol/water (7:3, v/v) to the vessel.[4]

-

Cap the vessel and perform microwave extraction at approximately 90°C for 25 minutes.[4]

-

Allow the vessel to cool to room temperature.

-

Fortify the extract with the this compound internal standard solution.[4]

-

Mix the solution thoroughly.

-

Transfer approximately 1.5 mL of the extract into a 2 mL HPLC vial.

-

Centrifuge the vial for at least 10 minutes at 3500 rpm to pellet any fine soil particulates.[6]

-

The supernatant is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A suitable UPLC or HPLC system.

-

Mobile Phase: A gradient of acetonitrile and water with 5 mM ammonium acetate.[7][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6][8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4]

Table 1: MRM Transitions for Tebuconazole and this compound

| Analyte | Quantitation MRM Transition (m/z) | Confirmation MRM Transition (m/z) |

| Tebuconazole | 308.15 ➔ 70.16 | 308.15 ➔ 125.05 |

| This compound (Internal Standard) | 313.15 ➔ 75.16 | N/A |

Data sourced from a validated laboratory method.[4]

Data Presentation

The analytical method was validated to demonstrate its performance for the quantification of tebuconazole in soil. The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters for Tebuconazole Quantification in Soil

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.003 mg/kg | [7][8] |

| Limit of Quantification (LOQ) | 10.0 ng/g (ppb) | [4][5][6] |

| Linearity (r²) | > 0.99 | [4][7][8] |

| Recovery | 82% to 102% | [7][8] |

| Precision (RSD) | < 4.0% | [7] |

Diagrams

Caption: Experimental workflow for the quantification of tebuconazole in soil.

Conclusion

The described LC-MS/MS method using this compound as an internal standard is a highly sensitive, selective, and reliable approach for the quantification of tebuconazole in soil. The protocol, including microwave-assisted extraction and isotope dilution, ensures high-quality data suitable for research, environmental monitoring, and regulatory purposes.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Dimethomorph and Tebuconazole Residue in Soil | Scientific.Net [scientific.net]

Application Note: Quantification of Tebuconazole Residues in Food Samples Using Tebuconazole-d9 as an Internal Standard by LC-MS/MS

Introduction

Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2][3] Its extensive use raises concerns about potential residues in food products, necessitating sensitive and accurate analytical methods for monitoring and ensuring food safety. The use of a stable isotope-labeled internal standard, such as Tebuconazole-d9, is crucial for achieving high accuracy and precision in residue analysis by compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust and reliable method for the determination of tebuconazole in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure followed by dispersive solid-phase extraction (dSPE) for cleanup.[4][5] Quantification is performed by LC-MS/MS in positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM). The use of this compound as an internal standard, which co-elutes with the target analyte but is distinguished by its mass-to-charge ratio, allows for accurate quantification by correcting for any analyte loss during sample processing and instrumental analysis.[1][6][7]

Experimental Protocols

1. Reagents and Materials

-

Tebuconazole analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Trisodium citrate dihydrate (analytical grade)

-

Disodium hydrogen citrate sesquihydrate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for pigmented samples

-

0.22 µm syringe filters (PTFE)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve tebuconazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.

-

Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate tebuconazole solution with acetonitrile. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup (dSPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented samples, GCB may be included, but its potential for analyte loss should be evaluated.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water

-

Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in methanol

-

Gradient: A suitable gradient to ensure separation from matrix interferences (e.g., start with 95% A, ramp to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions:

-

Tebuconazole: Precursor ion m/z 308.2 → Product ions m/z 70.1 (quantifier) and m/z 125.1 (qualifier)

-

This compound: Precursor ion m/z 317.2 → Product ion m/z 70.1 (quantifier)

-

-

Data Presentation

Table 1: Method Validation Data for Tebuconazole in Various Food Matrices

| Food Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Orange Fruit | 0.01 - 10 | 80 - 118 | 0.8 - 13.6 | 0.01 | [1] |

| Citrus Matrices | 0.01 - 10 | 88 - 114 | < 14 | 0.01 | [1] |

| Coconut Water | Not specified | 70 - 114.39 | 0.64 - 10.24 | Not specified | [8][9] |

| Coconut Kernel | Not specified | 70 - 114.39 | 0.64 - 10.24 | Not specified | [8][9] |

| Strawberries | Not specified | Not specified | Not specified | 0.0025 | [4] |

| Various Plant Materials | 0.02 - 2 | 75 - 113 | < 10.2 | 0.02 | [10] |

| Persimmon | Not specified | Not specified | Not specified | 0.001 | [5] |

Table 2: LC-MS/MS Parameters for Tebuconazole and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| Tebuconazole | 308.2 | 70.1 | 125.1 | 25 |

| This compound | 317.2 | 70.1 | - | 25 |

Visualizations

Caption: Experimental workflow for tebuconazole residue analysis in food samples.

Caption: Logical relationship of internal standard quantification for tebuconazole.

References

- 1. fao.org [fao.org]

- 2. 4.28 Tebuconazole (R) [fao.org]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of tebuconazole residues in coconut water, kernel and leaves using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

Application Note: Analysis of Tebuconazole in Environmental Water Samples using Tebuconazole-d9 as an Internal Standard

Introduction

Tebuconazole is a widely utilized triazole fungicide for the control of fungal diseases in a variety of agricultural crops.[1][2] Its persistence in the environment can lead to the contamination of water bodies, necessitating sensitive and accurate analytical methods for monitoring its presence.[2] This application note details a robust and reliable method for the quantification of tebuconazole in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tebuconazole-d9 as an internal standard for accurate quantification. The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variations in instrument response.[3]

Data Presentation

The performance of the analytical method is summarized in the following tables. The data is based on validated methods for tebuconazole analysis in water, which demonstrate the expected performance when using an isotopic internal standard like this compound.

Table 1: Method Detection and Quantification Limits

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.025 ng/mL | Water | [4] |

| Limit of Quantitation (LOQ) | 0.050 ng/mL | Water | [4][5] |

Table 2: Recovery Rates for Fortified Samples

| Fortification Level | Number of Replicates | Recovery Range (%) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 0.05 ng/mL (LOQ) | 5 | 84.4 - 110 | 96 | 9 | [4] |

| 0.5 ng/mL (10x LOQ) | 5 | 96.0 - 103 | 100 | 3 | [4] |

Experimental Protocols

This section provides a detailed methodology for the analysis of tebuconazole in environmental water samples.

1. Materials and Reagents

-

Tebuconazole standard (purity ≥98%)

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.22 µm, PTFE)

2. Preparation of Standard Solutions

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve tebuconazole and this compound in acetonitrile to prepare individual primary stock solutions. Store at -20°C.

-

Intermediate Standard Solutions (1 µg/mL): Prepare intermediate solutions of both the analyte and the internal standard by diluting the primary stock solutions with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate tebuconazole solution with a mixture of acetonitrile and water. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 5 ng/mL).

3. Sample Preparation

-

Collect water samples in clean glass bottles and store at 4°C if not analyzed immediately.

-

Allow samples to reach room temperature.

-

For each 10 mL aliquot of a water sample, add the this compound internal standard solution to achieve a final concentration of 5 ng/mL.

-

Acidify the sample by adding 0.1 mL of 1% formic acid in water.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| MRM Transitions | Tebuconazole: m/z 308.2 → 70.0 (Quantifier), 308.2 → 125.0 (Qualifier) this compound: m/z 317.2 → 70.0 (or appropriate fragment) |

Visualizations

Caption: Experimental workflow for the analysis of Tebuconazole in water samples.

Caption: Proposed metabolic pathway of Tebuconazole in biological systems.

References

GC-MS method development with Tebuconazole-d9

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of Tebuconazole Using Tebuconazole-d9 as an Internal Standard

Introduction

Tebuconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect crops from a variety of fungal diseases.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residue levels in environmental and biological matrices to ensure food safety and environmental protection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[6]

This application note provides a detailed protocol for the development and validation of a GC-MS method for the quantitative analysis of Tebuconazole, utilizing this compound as an internal standard. The described methodology is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Principle of the Method

The method involves the extraction of Tebuconazole and the internal standard, this compound, from the sample matrix using an organic solvent. The extract is then cleaned up to remove interfering co-extractives before being analyzed by GC-MS. The gas chromatograph separates Tebuconazole from other components in the sample, and the mass spectrometer provides selective detection and quantification based on the characteristic mass-to-charge ratios (m/z) of the target analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of Tebuconazole to this compound against a calibration curve prepared with known concentrations of the standards.

Experimental Workflow

Caption: Overall workflow for Tebuconazole analysis using GC-MS.

Materials and Reagents

-

Standards: Tebuconazole (analytical standard, >98% purity), this compound (internal standard, >98% purity).

-

Solvents: Acetonitrile, Acetone, Hexane, Dichloromethane (all pesticide residue grade or equivalent).

-

Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB).

-

Water: Deionized or Milli-Q water.

-

Gases: Helium (carrier gas, 99.999% purity).

Instrumentation

A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector is required. The following table summarizes typical instrument parameters.

| Parameter | Setting |

| Gas Chromatograph | |

| Injector | Splitless mode |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 25 °C/min to 200 °C, then 10 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Tebuconazole and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[7]

Caption: Detailed steps of the QuEChERS sample preparation protocol.

-

Sample Homogenization: Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add anhydrous MgSO₄ and NaCl. Shake immediately and vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

Analysis: Transfer the cleaned extract into a GC vial for analysis.

Data Acquisition and Analysis

Data is acquired in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table lists the suggested ions for monitoring.

| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Tebuconazole | 14.5 min | 70 | 125, 308 |

| This compound | 14.5 min | 72 | 125, 314 |

Note: Retention times and m/z values should be confirmed by injecting pure standards.

A calibration curve is constructed by plotting the peak area ratio of Tebuconazole to this compound against the concentration of Tebuconazole. The concentration of Tebuconazole in the samples is then determined from this curve.

Method Validation

The developed method should be validated for its performance characteristics. The following parameters are typically evaluated:

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity | Correlation coefficient (R²) > 0.995 | R² = 0.9992 (over 10-500 ng/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.5 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 and acceptable precision/accuracy | 2.0 ng/mL |

| Accuracy (Recovery) | 70-120% | 89-105% (at three spiking levels)[3] |

| Precision (RSD) | ≤ 20% | Intraday RSD < 5%, Interday RSD < 8% |

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of Tebuconazole in various matrices using this compound as an internal standard. The use of an isotopically labeled internal standard and the QuEChERS sample preparation protocol ensures high accuracy, precision, and throughput. This method is suitable for routine monitoring of Tebuconazole residues and can be adapted for different sample types with appropriate validation.

References

- 1. tsijournals.com [tsijournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of Tebuconazole Residue in Banana by Gas Chromatography-tandem Mass Spectrometry [rdzwxb.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Tebuconazole in Complex Matrices using a Deuterated Internal Standard and QuEChERS Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its widespread use, however, necessitates sensitive and accurate analytical methods to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance. The analysis of tebuconazole in complex matrices such as fruits, vegetables, and animal tissues can be challenging due to the presence of interfering compounds that can cause matrix effects, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as a deuterated tebuconazole analogue (e.g., tebuconazole-d6 or tebuconazole-d9), is a highly effective strategy to mitigate these matrix effects.[2][3] The deuterated standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction of the analytical signal.[4] This application note provides a detailed protocol for the sample preparation of various matrices for the analysis of tebuconazole using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of Deuterated Internal Standard for Quantification

The use of a deuterated internal standard is crucial for achieving high accuracy and precision in quantitative analysis, especially in complex matrices. The internal standard, being structurally and chemically very similar to the analyte, helps to compensate for variations in sample preparation, injection volume, and instrument response.

Figure 1: Logical workflow for the quantification of tebuconazole using a deuterated internal standard.

Experimental Protocol: QuEChERS Sample Preparation

This protocol is a general guideline for the extraction of tebuconazole from high-moisture fruit and vegetable matrices. Optimization may be required for different sample types.

Materials and Reagents:

-

Tebuconazole analytical standard

-

Tebuconazole-d6 (or other suitable deuterated analogue) internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) for pigmented samples

-

50 mL and 15 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Sample Homogenization:

-

Chop or blend the sample to achieve a homogeneous consistency.

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known amount of the deuterated tebuconazole internal standard solution to the sample. The final concentration should be appropriate for the expected analyte concentration range and the sensitivity of the analytical instrument.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The composition of the sorbent depends on the matrix:

-

General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA.

-

Samples with Fats and Waxes: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Pigmented Samples (e.g., leafy greens, berries): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

-

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., ≥ 10,000 rcf) for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned supernatant into an autosampler vial.

-

The extract is now ready for analysis by LC-MS/MS or GC-MS/MS.

-

Figure 2: Experimental workflow for QuEChERS sample preparation of tebuconazole.

Quantitative Data Summary

The following table summarizes the performance data for tebuconazole analysis using a deuterated internal standard with different sample preparation methods and matrices.

| Matrix | Sample Preparation Method | Analytical Method | Analyte Recovery (%) | Accuracy (%) | LOQ | Reference |

| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | - | 80.6 - 99.7 | 3.89 pg/mL | [3][5] |

| Frog Tissue | Bead-Beating-Assisted Matrix Solid-Phase Dispersion & SPE | LC-MS/MS | - | 68.1 - 109 | 0.63 pg/mg | [3][5] |

| Human Urine | Hydrolysis with β-glucuronidase | LC-MS/MS | - | 98 - 103 | 0.3 µg/L | [2] |

| Fruits & Vegetables | QuEChERS | GC-NPD & GC-IT-MS/MS | 68 - 121 | - | 1.2 - 20 µg/kg | [6][7] |

| Wine | SPE/d-SPE & QuEChERS | Not Specified | 91.0 - 109.16 | - | 2.0 µg/kg | [8] |

| Soil | Microwave Extraction | LC-MS/MS | - | - | 10.0 ng/g | [9] |

| Water | Direct Injection | LC-MS/MS | - | - | 0.05 ng/mL | [10] |

| Plant Materials | Extraction with Acetone:Water | LC-MS/MS | 75 - 113 | - | 0.02, 0.2, 2 mg/kg | [11] |

The use of a deuterated internal standard in conjunction with a robust sample preparation method like QuEChERS provides a reliable and accurate workflow for the quantitative analysis of tebuconazole in a variety of complex matrices. This approach effectively compensates for matrix-induced signal suppression or enhancement and procedural losses, leading to high-quality data that meets the stringent requirements of regulatory bodies and research applications. The detailed protocol and performance data presented in this application note serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

- 1. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]

- 2. Identification and quantification of metabolites of the fungicide tebuconazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of tebuconazole, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. fao.org [fao.org]

Application Note: High-Throughput Analysis of Tebuconazole in Agricultural Products Using Tebuconazole-d9 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the fungicide tebuconazole in various agricultural matrices. The protocol employs a stable isotope-labeled internal standard, Tebuconazole-d9, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require reliable determination of tebuconazole residues in complex samples.

Introduction

Tebuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a wide range of crops from fungal diseases.[1][2] Its widespread use necessitates sensitive and accurate monitoring of its residues in agricultural products to ensure consumer safety and compliance with regulatory limits. The complexity of food matrices often introduces significant challenges in analytical measurements, such as ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix-induced errors and procedural losses during sample preparation.[3][4] This application note provides a detailed protocol for the extraction, cleanup, and quantification of tebuconazole in fruits and vegetables using this compound and LC-MS/MS.

Experimental Workflow

Figure 1: General experimental workflow for the analysis of tebuconazole in agricultural products.

Materials and Reagents

-

Tebuconazole (analytical standard, >98% purity)

-

This compound (internal standard, >98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphite carbon black (GCB) (for high pigment matrices)[5]

-

QuEChERS extraction salt packets

-

0.22 µm syringe filters

Equipment

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

Homogenizer

-

LC-MS/MS system with an electrospray ionization (ESI) source

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of tebuconazole and this compound in separate 10 mL volumetric flasks using methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solutions with an appropriate solvent (e.g., acetonitrile or matrix-matched blanks) to achieve concentrations ranging from 0.5 to 200 ng/mL. Spike each calibration standard with this compound at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruit, vegetable) to a uniform paste.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate amount of the this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Securely cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For samples with high pigment content, GCB may be added.[5]

-

Vortex the tube for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Parameters | Optimized for specific instrument (e.g., spray voltage, gas flows, temperatures) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Tebuconazole | Quantifier: 308.1 → 70.1, Qualifier: 308.1 → 125.1[6][7] |

| This compound | Quantifier: 317.1 → 70.1 (Predicted, based on d9 labeling on the tert-butyl group), Qualifier: 317.1 → 125.1 (Predicted) or 317.1 → [other stable fragment] |

Note: The MRM transitions for this compound are predicted and should be optimized by direct infusion of the standard into the mass spectrometer.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of tebuconazole to this compound against the concentration of tebuconazole in the calibration standards. The concentration of tebuconazole in the samples is then determined from this calibration curve.

Method Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity | R² > 0.99 for the calibration curve ranging from the LOQ to at least 100x the LOQ. |

| Limit of Detection (LOD) | 0.5 - 2 µg/kg[8] |

| Limit of Quantification (LOQ) | 1 - 5 µg/kg[8][9] |

| Accuracy (Recovery) | 70-120% for spike levels at the LOQ, 2x LOQ, and a higher concentration.[6][8] |

| Precision (RSD) | Repeatability (Intra-day RSD) < 15%, Reproducibility (Inter-day RSD) < 20%.[6][8] |

| Matrix Effects | Assessed by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. Should be compensated by the IS. |

Logical Relationship Diagram

Figure 2: The role of this compound in improving analytical accuracy and precision.

Conclusion

The use of this compound as an internal standard in conjunction with a QuEChERS sample preparation and LC-MS/MS analysis provides a highly reliable and robust method for the quantification of tebuconazole in diverse agricultural products. This approach effectively mitigates matrix effects and corrects for analyte loss during sample processing, leading to improved accuracy and precision. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for laboratories involved in pesticide residue analysis.

References

- 1. fao.org [fao.org]

- 2. Re-evaluation decision RVD2024-09, Tebuconazole and its associated end-use products - Canada.ca [canada.ca]

- 3. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isvsvegsci.in [isvsvegsci.in]

- 6. fao.org [fao.org]

- 7. epa.gov [epa.gov]

- 8. Determination of tebuconazole, trifloxystrobin and its metabolite in fruit and vegetables by a Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method using gas chromatography with a nitrogen-phosphorus detector and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Tebuconazole-d9 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tebuconazole-d9 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline the necessary instrumentation parameters, sample preparation procedures, and data analysis workflows.

Introduction

Tebuconazole is a broad-spectrum triazole fungicide used extensively in agriculture. For pharmacokinetic, metabolism, and environmental fate studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification. This document details the optimized LC-MS/MS parameters for the sensitive detection of this compound.

LC-MS/MS Method Parameters

Accurate quantification of this compound requires optimized liquid chromatography and mass spectrometry conditions. The following tables summarize the recommended starting parameters, which should be further optimized for the specific instrumentation used.